molecular formula C11H14BrN B15319707 2-(2-Bromo-4-methylphenyl)pyrrolidine

2-(2-Bromo-4-methylphenyl)pyrrolidine

Cat. No.: B15319707
M. Wt: 240.14 g/mol
InChI Key: CDDFIPUZWXOWDT-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-methylphenyl)pyrrolidine is an organic compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a pyrrolidine ring. The molecular formula of this compound is C11H14BrN, and it has a molecular weight of 240.14 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-methylphenyl)pyrrolidine typically involves the reaction of 2-bromo-4-methylbenzaldehyde with pyrrolidine under specific conditions. One common method includes the use of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction is carried out at elevated temperatures, usually around 80-100°C, for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-methylphenyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-methylphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromo-4-methylphenyl)pyrrolidine-2-one
  • This compound-2,5-dione
  • 2-(2-Bromo-4-methylphenyl)pyrrolizine

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the methyl group on the phenyl ring influences its reactivity and interaction with biological targets, making it a valuable compound in research and development .

Properties

Molecular Formula

C11H14BrN

Molecular Weight

240.14 g/mol

IUPAC Name

2-(2-bromo-4-methylphenyl)pyrrolidine

InChI

InChI=1S/C11H14BrN/c1-8-4-5-9(10(12)7-8)11-3-2-6-13-11/h4-5,7,11,13H,2-3,6H2,1H3

InChI Key

CDDFIPUZWXOWDT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2CCCN2)Br

Origin of Product

United States

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